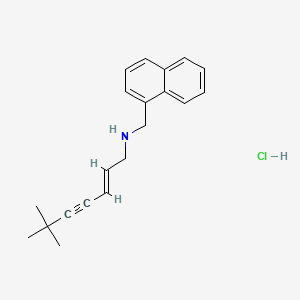

N-Desmethyl Terbinafine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desmethyl Terbinafine Hydrochloride is a metabolite of Terbinafine, which is an antifungal medication . It has a molecular formula of C20 H23 N . Cl H and a molecular weight of 313.86 .

Synthesis Analysis

The synthesis of N-Desmethyl Terbinafine Hydrochloride involves a reaction with (naphth-1-yl)methylamine and trans-6,6-dimethylhept-2-en-4-yn-1-al in methanol .Molecular Structure Analysis

The molecular structure of N-Desmethyl Terbinafine Hydrochloride is represented by the formula Cl.CC©©C#C\C=C\CNCc1cccc2ccccc12 .Aplicaciones Científicas De Investigación

Dermal Delivery System

A research aimed to develop and evaluate a novel multi-ethosome (ME) system for the dermal delivery of terbinafine hydrochloride (TH) as a new approach to fungal infection treatment . TH-loaded MEs were successfully prepared using cinnamaldehyde as a penetration enhancer . This system significantly improved the targeting efficiency by increasing the fluidity of the stratum corneum layer .

Treatment of Fungal Infections

Terbinafine Hydrochloride is mainly used in the treatment of dermatophyte infections of nails, jock itch, ringworm, athlete’s foot, and pityriasis versicolor . It acts by inhibition of squalene epoxidase thereby inhibiting ergosterol synthesis and thus hindering cell wall synthesis of fungi .

Transdermal Delivery

A versatile vesicular delivery of terbinafine hydrochloride through the dermal route in a biocompatible platform consisting of glycerine, phospholipids, and cholesterol is proposed for the treatment of mycoses . The glycerosomes of terbinafine hydrochloride were formulated by thin film hydration technique .

Treatment of Superficial Skin Infections

Terbinafine HCl cream and powder are employed to treat surface skin infections like jock itch (tinea crusis), athlete’s foot (tinea pedis), and ringworm . This medication has a strong affinity for fat and can accumulate in the skin, nails, and fatty tissues .

Overcoming Oral Effectiveness Limitations

Terbinafine Hydrochloride undergoes a first-pass effect in the body, resulting in limited oral effectiveness . The development of transdermal delivery systems and dermal delivery systems helps to overcome this limitation .

Antifungal Activity Improvement

The improved antifungal activity of the multi-ethosome system was proved in vitro on Candida albicans strains by minimal inhibitory concentration (MIC) assay . This indicates the potential of N-Desmethyl Terbinafine Hydrochloride in enhancing the effectiveness of antifungal treatments.

Mecanismo De Acción

Target of Action

N-Desmethyl Terbinafine Hydrochloride, a derivative of Terbinafine, primarily targets the fungal squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Like other allylamines, N-Desmethyl Terbinafine Hydrochloride inhibits the synthesis of ergosterol by inhibiting the fungal squalene monooxygenase . This inhibition prevents the conversion of squalene to lanosterol, which is a critical step in the production of ergosterol, a vital component of the fungal cell membrane .

Biochemical Pathways

The inhibition of squalene monooxygenase leads to an accumulation of squalene while reducing the amount of ergosterol. This imbalance weakens the fungal cell wall, leading to fungal cell death . It’s also suggested that Terbinafine can activate the two-pore domain potassium channel TASK3 .

Pharmacokinetics

Terbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . The pharmacokinetic parameters of Terbinafine and its N-demethyl derivative were found to be dose-dependent . The disposition parameters were dose-independent, with the exception of T max and t 1/2x, which were prolonged with the 500- and 750-mg doses .

Result of Action

The primary result of N-Desmethyl Terbinafine Hydrochloride’s action is the death of the fungal cell. By inhibiting a crucial enzyme in the fungal cell wall synthesis pathway, it causes an accumulation of squalene, which weakens the cell wall and leads to cell death .

Propiedades

IUPAC Name |

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18;/h4-6,8-13,21H,15-16H2,1-3H3;1H/b8-4+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMKMPFFQUSVCX-ZFXMFRGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

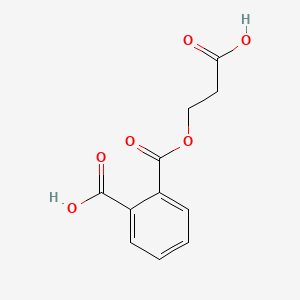

![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)